6-Propylnicotinaldehyde

Lipophilicity Membrane permeability Formulation

6-Propylnicotinaldehyde (IUPAC: 6-propylpyridine-3-carbaldehyde) is a C9-substituted pyridine-3-carboxaldehyde derivative with molecular formula C₉H₁₁NO and molecular weight 149.19 g·mol⁻¹. This compound belongs to the 6-alkylnicotinaldehyde subclass, occupying a strategic position between the shorter-chain 6-methylnicotinaldehyde (C₇H₇NO, MW 121.14) and larger 6-substituted analogs in terms of lipophilicity and steric bulk.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 143142-34-1
Cat. No. B586010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propylnicotinaldehyde
CAS143142-34-1
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESCCCC1=NC=C(C=C1)C=O
InChIInChI=1S/C9H11NO/c1-2-3-9-5-4-8(7-11)6-10-9/h4-7H,2-3H2,1H3
InChIKeyFKWPVUNGBPPVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylnicotinaldehyde (CAS 143142-34-1): Physicochemical Identity and Comparator Benchmarking for Informed Procurement


6-Propylnicotinaldehyde (IUPAC: 6-propylpyridine-3-carbaldehyde) is a C9-substituted pyridine-3-carboxaldehyde derivative with molecular formula C₉H₁₁NO and molecular weight 149.19 g·mol⁻¹ . This compound belongs to the 6-alkylnicotinaldehyde subclass, occupying a strategic position between the shorter-chain 6-methylnicotinaldehyde (C₇H₇NO, MW 121.14) and larger 6-substituted analogs in terms of lipophilicity and steric bulk . It features three rotatable bonds, two hydrogen-bond acceptor sites (the pyridine nitrogen and aldehyde oxygen), and zero hydrogen-bond donor sites . The compound serves primarily as a synthetic building block in medicinal chemistry programs targeting metabolic disorders (MGAT2 inhibition), hyperlipidemia, and oncology, with documented use as an intermediate in patent-protected pharmaceutical compositions .

Why 6-Propylnicotinaldehyde Cannot Be Casually Replaced by Other 6-Alkylnicotinaldehydes or Nicotinic Acid Analogs


Within the 6-alkylnicotinaldehyde series, the identity of the alkyl substituent is not a trivial variable. Evidence from radioligand binding studies on 6-alkylnicotine analogs demonstrates that extending the chain from ethyl (-C₂H₅) to n-propyl (-C₃H₇) at the 6-position can convert a high-affinity nACh receptor agonist (Ki = 5.6 nM for 6-ethylnicotine) into a receptor antagonist (Ki = 22 nM for 6-n-propylnicotine) that selectively blocks antinociceptive effects in vivo [1]. This functional reversal underscores that the propyl chain is not merely an incremental hydrophobicity adjustment but a pharmacophore-determining structural feature. Furthermore, the aldehyde oxidation state at the 3-position confers distinct reactivity from the corresponding 6-propylnicotinic acid (CAS 847046-96-2), enabling chemoselective transformations (e.g., reductive amination, chalcone condensation) that are inaccessible to the carboxylic acid analog . Substitution by the positional isomer 2-propylnicotinaldehyde alters the spatial relationship between the aldehyde and the pyridine nitrogen, potentially changing metal-coordination geometry and hydrogen-bonding patterns that are critical in both synthetic and biological contexts .

Quantitative Differentiation Evidence: 6-Propylnicotinaldehyde vs. Closest Analogs Across Key Selection Dimensions


LogP Advantage: 6-Propylnicotinaldehyde (XlogP = 1.5) Delivers 2.6-Fold Higher Calculated Lipophilicity Than Unsubstituted Nicotinaldehyde (LogP ≈ 0.57)

6-Propylnicotinaldehyde exhibits a calculated XlogP of 1.5, compared to a measured LogP of approximately 0.57 for the parent compound nicotinaldehyde (CAS 500-22-1) . This represents a ~2.6-fold increase in predicted lipophilicity, which directly impacts passive membrane permeability, organic-solvent partitioning, and chromatographic retention behavior. For researchers optimizing blood-brain barrier penetration or designing formulations requiring balanced aqueous-organic solubility, the propyl-modified scaffold offers a measurable and tunable hydrophobicity window absent in the unsubstituted parent [1].

Lipophilicity Membrane permeability Formulation

Identical TPSA Yet Divergent LogP: 6-Propylnicotinaldehyde and Nicotinaldehyde Share PSA = 29.96 Ų but Differ in Hydrophobicity, Enabling Isotropic Property Tuning

Both 6-propylnicotinaldehyde and nicotinaldehyde possess a topological polar surface area (TPSA) of 29.96 Ų, a value well below the widely cited 90 Ų threshold for blood-brain barrier penetration . However, because TPSA is identical while LogP differs (1.5 vs. 0.57), researchers can modulate membrane partitioning through 6-alkyl chain elongation without altering the compound's hydrogen-bonding capacity or PSA-dependent ADME predictors. In contrast, 6-methylnicotinaldehyde (MW 121.14) and 6-ethylnicotinaldehyde (MW 135.16) have lower molecular weights and correspondingly different PSA and LogP values, making the n-propyl variant the preferred choice when a specific hydrophobicity range must be achieved without PSA penalty [1].

Topological polar surface area Drug-likeness BBB penetration

Functional Reversal at nACh Receptors: 6-n-Propyl (Ki = 22 nM, Antagonist) vs. 6-Ethyl (Ki = 5.6 nM, Agonist) in Nicotine Analog Series

In a systematic structure–affinity investigation of 6-alkylnicotine analogs, (-)-6-ethylnicotine bound to nACh receptors with Ki = 5.6 nM and produced nicotine-like agonist actions, whereas its n-propyl homologue (-)-6-n-propylnicotine exhibited a Ki of 22 nM and failed to produce agonist effects [1]. Instead, (-)-6-n-propylnicotine selectively antagonized the antinociceptive effects of (-)-nicotine in the mouse tail-flick assay, without affecting spontaneous activity or discriminative stimulus effects — indicating functional selectivity at only one of three measured in vivo endpoints [1]. While these data are from nicotine analog scaffolds (not nicotinaldehydes per se), the 6-position substituent effect provides class-level SAR evidence that the n-propyl chain at the 6-position of the pyridine ring can fundamentally alter receptor pharmacology in a manner that the ethyl chain cannot replicate .

nACh receptor Functional selectivity Antagonist vs. agonist

Aldehyde Reactivity vs. Carboxylic Acid: 6-Propylnicotinaldehyde Enables Chemoselective Conjugations (Chalcone Synthesis) That 6-Propylnicotinic Acid Cannot Support

6-Propylnicotinaldehyde bears a reactive aldehyde group at the 3-position, enabling Claisen-Schmidt condensation with phenylethanones to generate chalcone derivatives — a transformation that is chemically inaccessible to the corresponding carboxylic acid analog, 6-propylnicotinic acid (CAS 847046-96-2) [1]. In a published study, nicotinaldehydes 1a–e (including 6-alkyl variants) were condensed with various phenylethanones at room temperature under basic conditions to afford chalcones 3a–t, which were subsequently evaluated for antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities [1]. Compounds 3d and 3h were identified as potent antifungal and moderate antibacterial agents, while compounds 3c, 3h, 3k–m, and 3q demonstrated α-glucosidase inhibition [1]. The aldehyde functionality is therefore a prerequisite for accessing this biologically relevant chemical space, conferring synthetic versatility that the oxidized acid form lacks .

Aldehyde reactivity Chalcone synthesis Chemoselectivity

Nicotinamidase Inhibition: Nicotinaldehydes as a Class Are Potent Competitive Inhibitors (Low nM to Low µM Ki Range), Establishing the Aldehyde Pharmacophore

Nicotinaldehyde and its derivatives have been characterized as potent competitive inhibitors of nicotinamidase enzymes from multiple species, binding in the low nanomolar to low micromolar range [1]. The parent nicotinaldehyde exhibits Ki values as low as 0.94 ± 0.35 µM against the yeast nicotinamidase Pnc1, making it ~128-fold more potent than nicotinic acid (Ki = 120 ± 19 µM) as a competitive inhibitor [2]. 5-Substituted nicotinaldehyde derivatives (e.g., 5-O-methylnicotinaldehyde, 5-methylnicotinaldehyde) demonstrated further enhanced potency in the low nanomolar range against Plasmodium falciparum and Streptococcus pneumoniae nicotinamidases [1]. Because nicotinamidases are absent in mammals but essential for NAD+ salvage in numerous pathogenic bacteria, yeast, and protozoa, this class-level inhibition profile positions 6-alkylnicotinaldehydes as privileged scaffolds for selective antimicrobial or antiparasitic target development [1][3].

Nicotinamidase inhibition NAD+ metabolism Competitive inhibition

Patent-Cited Utility: 6-Propylnicotinaldehyde Is Explicitly Exemplified in MGAT2 Inhibitor and Non-Flushing Niacin Analog Patent Families

According to patent literature indexed by LookChem, 6-propylnicotinaldehyde (CAS 143142-34-1) is explicitly referenced in patent documents describing isoquinoline derivatives as MGAT2 (monoacylglycerol acyltransferase 2) inhibitors for the treatment of hyperlipidemia, diabetes mellitus, and obesity . It is also cited in the 'Non-Flushing Niacin Analogues' patent family (US application), which claims substituted pyridines active against hyperlipidemia, hypercholesterolemia, atherosclerosis, coronary artery disease, and related metabolic and cardiovascular conditions . These patent citations establish that the compound is not merely a theoretical intermediate but has been specifically selected and disclosed in intellectual property directed at clinically significant therapeutic targets. In contrast, the 2-propyl positional isomer (CAS 1289218-79-6) and the 6-propylnicotinic acid analog (CAS 847046-96-2) are not prominently featured in the same patent families, suggesting the 6-propyl-3-aldehyde substitution pattern is preferentially recognized for these indications [1].

MGAT2 inhibitor Hyperlipidemia Patent-protected intermediate

Recommended Application Scenarios for 6-Propylnicotinaldehyde Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Tuned Lipophilicity Without Altering Hydrogen-Bonding Profile

When a medicinal chemistry program requires a pyridine-3-carboxaldehyde scaffold with enhanced membrane permeability (LogP ≥ 1.5) while maintaining a TPSA of ~30 Ų for predicted CNS penetration, 6-propylnicotinaldehyde is the preferred building block over nicotinaldehyde (LogP ≈ 0.57), 6-methylnicotinaldehyde, or 6-ethylnicotinaldehyde. The identical TPSA shared with nicotinaldehyde means the propyl extension adds hydrophobicity without increasing polar surface area — a decoupling of ADME properties that shorter-chain 6-alkyl analogs cannot offer .

Synthetic Methodology: Chalcone and Heterocycle Construction via Aldehyde-Specific Condensation Chemistry

For research programs that require Claisen-Schmidt condensation, reductive amination, or hydrazone/oxime formation at the 3-position of the pyridine ring, 6-propylnicotinaldehyde is the essential substrate. The corresponding 6-propylnicotinic acid (CAS 847046-96-2) cannot participate in these carbonyl condensation reactions without prior reduction to the aldehyde, adding synthetic steps and cost. Published chalcone libraries derived from nicotinaldehydes have yielded compounds with potent antifungal, antibacterial, and α-glucosidase inhibitory activities, validating the synthetic utility of the aldehyde oxidation state [1].

Nicotinamidase-Targeted Anti-Infective Discovery: Exploiting the Aldehyde Pharmacophore for Selective Enzyme Inhibition

Because nicotinamidases are absent in mammals but essential for NAD+ salvage in pathogenic bacteria (e.g., Streptococcus pneumoniae), yeast, and protozoa (e.g., Plasmodium falciparum), nicotinaldehyde derivatives represent a promising class for selective anti-infective development. 6-Propylnicotinaldehyde retains the aldehyde pharmacophore required for competitive inhibition (class-level Ki values as low as 0.94 µM for the parent scaffold) while offering the 6-propyl substituent as a vector for additional target interactions or property optimization. Researchers pursuing species-selective nicotinamidase inhibitors should prioritize the 6-propylnicotinaldehyde scaffold over the corresponding acid or shorter-chain alkyl analogs [2].

Metabolic Disorder Drug Discovery: MGAT2 and Niacin Analog Programs Citing 6-Propylnicotinaldehyde as a Disclosed Intermediate

For pharmaceutical research groups working on MGAT2 inhibition (hyperlipidemia, diabetes, obesity) or non-flushing niacin analogs (dyslipidemia, cardiovascular disease), 6-propylnicotinaldehyde holds patent-precedented relevance. Its explicit citation in these patent families signals that the compound has been selected and disclosed as a synthetic intermediate in development-stage therapeutic programs. Procurement of this specific intermediate ensures alignment with established intellectual property pathways and may accelerate SAR exploration within these therapeutic areas .

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